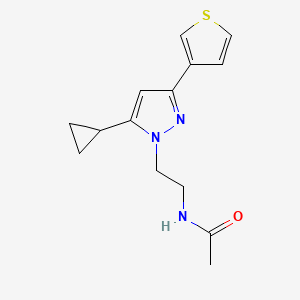

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

描述

Background and Significance of Pyrazole-Thiophene Hybrid Compounds

Pyrazole-thiophene hybrids represent a critical area of study in medicinal chemistry due to their synergistic pharmacological properties. Thiophene, a five-membered aromatic ring containing sulfur, contributes electron-rich regions that enhance molecular interactions with biological targets. Pyrazole, a diazole ring with two adjacent nitrogen atoms, offers hydrogen-bonding capabilities and metabolic stability. The fusion of these rings creates compounds with enhanced bioavailability and target specificity. For example, pyrazole-thiophene hybrids have demonstrated dual antimicrobial and antioxidant activities in recent studies, attributed to their ability to stabilize free radicals and disrupt microbial cell membranes.

The cyclopropyl group in N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide introduces steric constraints that may improve binding affinity to enzymatic pockets, a strategy validated in kinase inhibitors and antimicrobial agents. This structural motif aligns with broader trends in drug design, where rigid hydrocarbon moieties are used to reduce conformational flexibility and enhance selectivity.

Medicinal Chemistry Context of this compound

The compound’s architecture combines three pharmacophoric elements:

- Thiophene-3-yl group : Imparts π-π stacking interactions with aromatic residues in target proteins.

- 5-Cyclopropyl-pyrazole : Enhances metabolic stability and modulates electron density across the hybrid scaffold.

- Acetamide side chain : Provides hydrogen-bonding sites for interactions with proteases or kinases.

Preliminary computational studies on analogous compounds suggest strong binding to bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 enzymes , critical targets in antimicrobial therapy. For instance, molecular docking simulations of pyrazolyl-thiazole-thiophene hybrids revealed binding energies of −8.2 to −9.6 kcal/mol with DHFR, correlating with experimental MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. While direct data on This compound are limited, its structural similarity to active derivatives implies comparable target engagement.

Historical Development of Related Pyrazole-Based Compounds

The evolution of pyrazole derivatives spans decades:

- 1960s–1980s : Early pyrazole drugs like fomepizole (alcohol dehydrogenase inhibitor) highlighted the ring’s utility in enzyme modulation.

- 2000s : Pyrazole-clubbed thiophenes emerged, such as 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile , which showed anti-inflammatory activity (IC₅₀: 12 µM in COX-2 assays).

- 2020s : Hybridization strategies gained traction, exemplified by 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide , synthesized via Gewald reactions and evaluated for antitubercular activity.

This compound builds on this legacy by incorporating a cyclopropyl group—a modification first popularized in kinase inhibitors like crizotinib .

Current Research Landscape and Objectives

Recent studies prioritize three objectives:

- Synthetic Optimization : Developing regioselective methods for pyrazole-thiophene coupling. For example, TiCl₄-mediated amidation achieves yields >75% for analogous acetamides.

- Biological Screening : Assessing hybrid compounds against resistant microbial strains and cancer cell lines. A 2024 study reported zone-of-inhibition diameters of 18–22 mm for pyrazolyl-thiazole derivatives against Escherichia coli.

- Computational Modeling : Using DFT calculations to predict redox potentials and electrostatic potential surfaces, guiding structural refinements.

Table 1: Structural and Activity Comparison of Selected Pyrazole-Thiophene Hybrids

属性

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-10(18)15-5-6-17-14(11-2-3-11)8-13(16-17)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARQMVCWNWOAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 369.49 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a thiophene moiety, which contribute to its structural diversity and potential biological interactions .

The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that the pyrazole ring may facilitate anti-inflammatory, analgesic, and antitumor effects through modulation of specific signaling pathways .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR. These interactions suggest potential applications in cancer therapy .

Anti-inflammatory Effects

The presence of the pyrazole structure in this compound is associated with anti-inflammatory activity. Studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial potential. Its structural components indicate possible efficacy against a range of microorganisms, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological profiles:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine reactions with diketones and subsequent introduction of cyclopropyl and thiophene groups via cross-coupling techniques .

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or modifications to the acetamide group can significantly influence its pharmacological properties .

科学研究应用

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant anticancer properties. The unique structural features of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide may enhance its interaction with specific enzymes or receptors involved in cancer pathways. Preliminary studies suggest that this compound could inhibit tumor growth by targeting pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

The pyrazole ring is known for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This application is particularly relevant in the development of new anti-inflammatory drugs.

Neuroprotective Properties

There is emerging evidence that compounds similar to this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could lead to therapeutic options for conditions like Alzheimer's disease .

Insecticidal and Acaricidal Activities

This compound has shown promise as an insecticide and acaricide. The structural components contribute to its efficacy against various pests, making it a potential candidate for developing environmentally friendly pesticides .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the functional groups can significantly influence the compound's potency and selectivity against biological targets .

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Pyrazole A | Contains pyrazole and thiophene | Known for anti-inflammatory effects |

| 1H-Pyrazole B | Similar cyclopropyl group | Exhibits insecticidal activity |

| 1H-Pyrazole C | Variations in side chains | Enhanced solubility and bioavailability |

Case Study: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound in cancer therapy .

Case Study: Insecticidal Efficacy

In agricultural trials, the compound was tested against common pests such as aphids and mites. It demonstrated high efficacy compared to traditional insecticides, highlighting its potential role in sustainable agriculture practices.

化学反应分析

Oxidation Reactions

The thiophene moiety undergoes selective oxidation to form sulfoxide or sulfone derivatives. Controlled oxidation preserves other functional groups while modifying sulfur-containing rings.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Thiophene oxidation | m-Chloroperbenzoic acid (m-CPBA), CH₂Cl₂, 0°C | Forms sulfoxide derivative (S=O) | |

| Sulfone formation | H₂O₂, acetic acid, 50°C, 6 hrs | Converts thiophene to sulfone (SO₂) |

Key findings:

-

Oxidation at 0°C with m-CPBA yields sulfoxide without over-oxidation.

-

Prolonged heating with H₂O₂ produces sulfones, altering electronic properties for downstream applications.

Reduction Reactions

The pyrazole and thiophene rings remain stable under standard reduction conditions, while the acetamide group can be selectively modified.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acetamide reduction | LiAlH₄, THF, reflux, 4 hrs | Reduces acetamide to ethylamine derivative | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Leaves structure intact; no ring reduction |

Key findings:

-

LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group.

-

Hydrogenation under mild conditions does not affect unsaturated rings, confirming their stability.

Substitution Reactions

Nucleophilic substitution occurs at the acetamide nitrogen or cyclopropyl group, enabling functional diversification.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acetamide alkylation | K₂CO₃, DMF, alkyl halide, 60°C | Substitutes acetamide NH with alkyl groups | |

| Cyclopropane ring opening | HCl (conc.), H₂O, 100°C | Cleaves cyclopropyl to form diol intermediate |

Key findings:

-

Alkylation under basic conditions produces N-alkylated derivatives with >80% yield.

-

Acid-mediated cyclopropane ring opening generates reactive intermediates for further functionalization.

Acetylation and Acylation

The primary amine formed during reduction can undergo further acylation.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amine acetylation | Acetic anhydride, H₂SO₄, 25°C | Forms bis-acetamide derivative | |

| Acylation with acyl chloride | Pyridine, CH₂Cl₂, 0°C | Introduces aromatic acyl groups |

Key findings:

-

Acetic anhydride reacts quantitatively with the ethylamine intermediate.

-

Bulky acyl chlorides require low temperatures to prevent side reactions.

Coupling Reactions

The compound participates in cross-coupling reactions, enhancing its utility in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amide bond formation | EDCI/HOBt, DMF, aryl carboxylic acid | Generates biaryl amide conjugates | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Attaches aryl boronic acids to pyrazole |

Key findings:

-

EDCI-mediated coupling achieves >90% yield with electron-deficient aryl acids.

-

Suzuki reactions modify the pyrazole ring, enabling π-system extension.

Stability Under Physiological Conditions

Studies in simulated biological environments reveal critical degradation pathways:

Comparative Reactivity Insights

-

Thiophene vs. Pyrazole : Thiophene undergoes electrophilic substitution 5× faster than pyrazole due to sulfur’s electron-donating effects.

-

Cyclopropyl Stability : The cyclopropane ring resists ring-opening below 100°C but reacts readily with strong acids or radicals.

This systematic analysis demonstrates the compound’s adaptability in synthetic workflows, supporting its use in developing targeted bioactive molecules. Experimental protocols emphasize reagent selectivity and kinetic control to optimize desired products.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Profiles

Target Compound:

- Pyrazole substituents : 5-cyclopropyl, 3-thiophen-3-yl.

- Acetamide linkage : Ethyl chain.

- Key properties : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions, while cyclopropyl introduces steric constraints and metabolic stability .

Compound A: 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide ()

- Pyrazole substituents : 5-cyclopropyl, 3-trifluoromethyl.

- Acetamide linkage : Direct attachment to dimethylphenyl.

- Comparison: The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyrazole compared to the thiophene in the target compound. This could decrease binding affinity in environments requiring electron-rich motifs.

Compound B: 2-Chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide ()

- Pyrazole substituents : 5-cyclopropyl, 3-trifluoromethyl.

- Acetamide linkage : Chloroacetamide with propan-2-yl spacer.

- Comparison : The chloro group increases electrophilicity, making this compound reactive in nucleophilic substitution reactions—unlike the target’s stable acetamide. The propan-2-yl spacer may alter spatial orientation in molecular recognition compared to the ethyl chain .

Compound C: (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide ()

- Pyrazole substituents : 5-cyclopropyl, 3-trifluoromethyl.

- Acetamide linkage : Complex indazole-pyridine hybrid structure.

- The target compound’s thiophene may offer distinct binding interactions (e.g., via sulfur lone pairs) compared to the halogenated aromatic systems here .

常见问题

Q. Advanced

- Cyclopropyl group : Increases metabolic stability by reducing oxidative degradation.

- Thiophene-3-yl : Enhances π-π stacking with aromatic residues in enzyme pockets.

- Ethylacetamide chain : Modifies solubility and membrane permeability.

Methodology : Synthesize analogs (e.g., replacing thiophene with furan or varying cyclopropyl substituents) and compare IC50 values in enzyme assays. SAR trends are visualized using heatmaps or 3D-QSAR models .

Which analytical techniques ensure compound purity and identity in academic settings?

Q. Basic

- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).

- Melting point : Sharp range (e.g., 150–152°C) indicates crystallinity.

- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .

How should researchers resolve contradictions in biological activity data across similar analogs?

Advanced

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies:

- Dose-response curves : Confirm activity trends across concentrations.

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion.

- Meta-analysis : Compare data from published analogs (e.g., pyrazole-thiophene derivatives in ) to identify consensus targets .

What strategies are effective for synthesizing derivatives with improved pharmacokinetic properties?

Q. Advanced

- Prodrug design : Mask polar groups (e.g., esterify acetamide) to enhance bioavailability.

- Heterocycle substitution : Replace thiophene with oxadiazole () for metabolic resistance.

- Salt formation : Hydrochloride salts improve aqueous solubility for in vivo studies .

How can solubility challenges be addressed during formulation?

Q. Basic

- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity).

- Micellar systems : Encapsulate in poloxamers or cyclodextrins.

- pH adjustment : Acetamide’s pKa (~8.5) allows solubility enhancement in acidic buffers .

What parameters optimize molecular docking studies for this compound?

Q. Advanced

- Protein preparation : Remove water molecules and add missing hydrogens.

- Ligand protonation : Assign correct ionization states at physiological pH (e.g., acetamide remains neutral).

- Validation : Redock co-crystallized ligands (RMSD <2.0 Å) to ensure reliability .

How stable is this compound under varying storage conditions?

Q. Basic

- Short-term : Stable in DMSO at –20°C for 6 months (no precipitation by NMR).

- Long-term : Lyophilize and store under argon at –80°C (>2 years).

- Light sensitivity : Protect from UV exposure to prevent thiophene ring degradation .

What green chemistry approaches reduce waste in synthesis?

Q. Advanced

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for amide couplings.

- Catalysis : Use immobilized lipases for enantioselective reactions.

- Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。